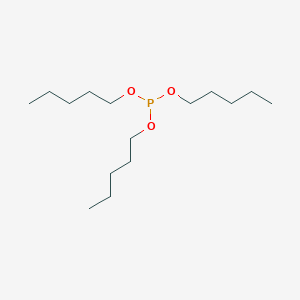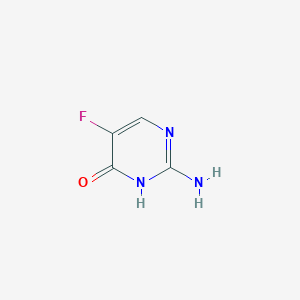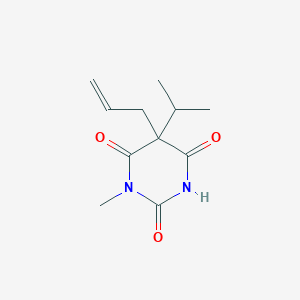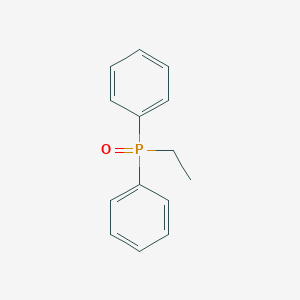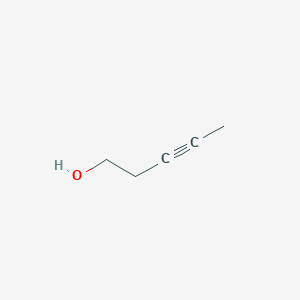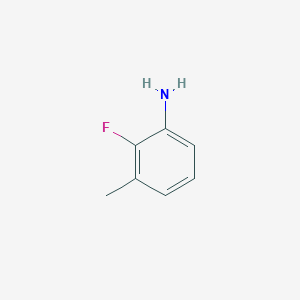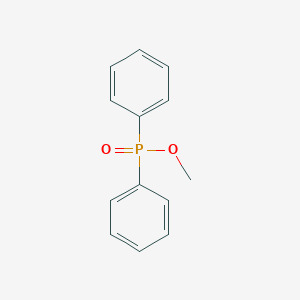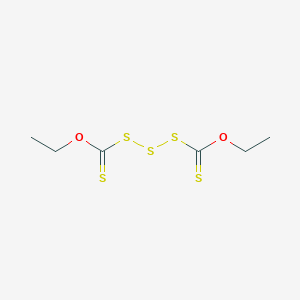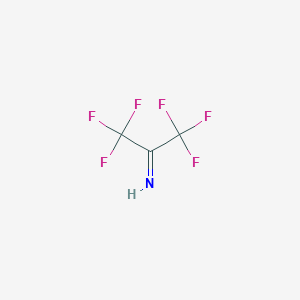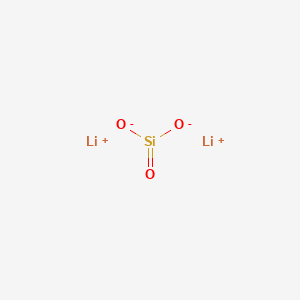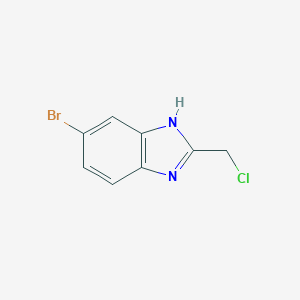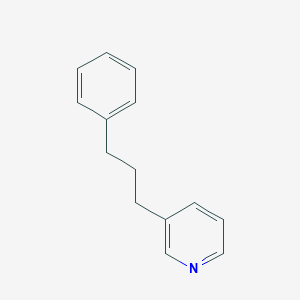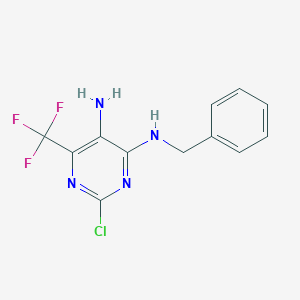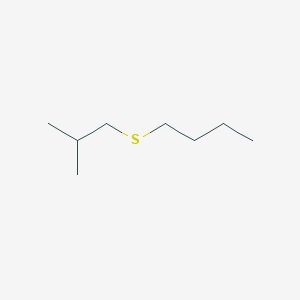
1-(2-Methylpropylsulfanyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropylsulfanyl)butane, also known as tert-butylthiobutane, is an organic compound that belongs to the class of sulfides. It has a molecular formula of C8H18S and a molecular weight of 154.29 g/mol. This compound is widely used in scientific research due to its unique properties and applications.
Mechanism Of Action
The mechanism of action of 1-(2-Methylpropylsulfanyl)butane is not well understood. However, it is believed to interact with sulfur-containing compounds in biological systems, such as enzymes and proteins. This interaction may result in changes in the biochemical and physiological processes in the body.
Biochemical And Physiological Effects
1-(2-Methylpropylsulfanyl)butane has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory and antioxidant properties. It has also been shown to have a protective effect against liver damage caused by toxic substances. Additionally, this compound has been found to have a positive effect on glucose metabolism in animal models of diabetes.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(2-Methylpropylsulfanyl)butane in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not well understood, which may limit its use in certain types of experiments.
Future Directions
There are several future directions for research on 1-(2-Methylpropylsulfanyl)butane. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and metabolic disorders. Another area of research is its potential as a reference standard for analytical chemistry. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 1-(2-Methylpropylsulfanyl)butane can be achieved through a reaction between tert-butyl chloride and sodium sulfide in anhydrous ethanol. This reaction produces 1-(2-Methylpropylsulfanyl)butaneiol, which is then reacted with 1,4-dibromobutane to form 1-(2-Methylpropylsulfanyl)butane. This synthesis method is efficient and yields high purity products.
Scientific Research Applications
1-(2-Methylpropylsulfanyl)butane has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds. It is also used as a starting material for the synthesis of other organic compounds, such as thioethers and thioesters. Additionally, this compound can be used as a reference standard in analytical chemistry.
properties
CAS RN |
1741-85-1 |
|---|---|
Product Name |
1-(2-Methylpropylsulfanyl)butane |
Molecular Formula |
C8H18S |
Molecular Weight |
146.3 g/mol |
IUPAC Name |
1-(2-methylpropylsulfanyl)butane |
InChI |
InChI=1S/C8H18S/c1-4-5-6-9-7-8(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
PWXRDOSRCIGJDM-UHFFFAOYSA-N |
SMILES |
CCCCSCC(C)C |
Canonical SMILES |
CCCCSCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



